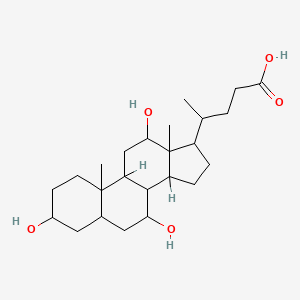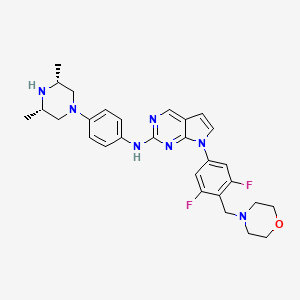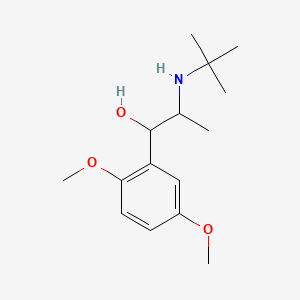![molecular formula C153H232N42O45 B10847385 c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847385.png)
c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 is a modified form of the glucagon-like peptide-1 (GLP-1), specifically a truncated, bioactive form of GLP-1 that is the product of proglucagon processing in intestinal endocrine L cells . This compound is a potent insulinotropic hormone, meaning it stimulates the secretion of insulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 involves the chemoselective ligation of two unprotected peptide fragments. This method uses a C-terminal peptide α-ketoacid and an N-terminal peptide hydroxylamine . The reaction proceeds without the need for additional reagents and produces no byproducts . The unprotected glutamic acid, histidine, arginine, lysine, serine, and tyrosine residues do not interfere with the ligation, ensuring a clean reaction .
Industrial Production Methods
In industrial settings, the production of This compound can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Types of Reactions
C[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2: undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
C[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.
Mechanism of Action
The compound exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), a G-protein-coupled receptor . Upon binding, it activates downstream signaling pathways that stimulate insulin secretion from pancreatic β-cells and inhibit glucagon secretion from pancreatic α-cells . Additionally, it promotes satiety by acting on neurons in the brain’s satiety center .
Comparison with Similar Compounds
C[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2: is unique due to its specific modifications, which enhance its stability and bioactivity. Similar compounds include:
GLP-1(7-36)amide: Another truncated form of GLP-1 with similar insulinotropic properties.
Exenatide: A synthetic GLP-1 receptor agonist used in the treatment of type 2 diabetes.
Liraglutide: A long-acting GLP-1 receptor agonist with enhanced stability and prolonged action.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications.
Properties
Molecular Formula |
C153H232N42O45 |
|---|---|
Molecular Weight |
3379.7 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,12S,21S)-21-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-6-(3-amino-3-oxopropyl)-3-methyl-2,5,8,11,15-pentaoxo-1,4,7,10,16-pentazacyclohenicos-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H232N42O45/c1-15-80(10)124(150(238)172-82(12)128(216)181-107(62-88-65-164-93-36-23-22-35-91(88)93)140(228)183-103(58-77(4)5)141(229)192-122(78(6)7)148(236)180-95(37-24-27-53-154)131(219)167-69-116(206)173-94(40-30-56-163-153(159)160)130(218)165-67-113(158)203)194-142(230)105(59-85-31-18-16-19-32-85)184-137(225)101(48-52-120(211)212)179-136(224)97(38-25-28-54-155)177-135(223)96-39-26-29-55-162-114(204)50-46-99(133(221)168-70-117(207)175-100(45-49-112(157)202)134(222)171-81(11)127(215)176-96)178-138(226)102(57-76(2)3)182-139(227)104(61-87-41-43-90(201)44-42-87)185-145(233)109(72-196)188-147(235)111(74-198)189-149(237)123(79(8)9)193-144(232)108(64-121(213)214)186-146(234)110(73-197)190-152(240)126(84(14)200)195-143(231)106(60-86-33-20-17-21-34-86)187-151(239)125(83(13)199)191-118(208)71-169-132(220)98(47-51-119(209)210)174-115(205)68-166-129(217)92(156)63-89-66-161-75-170-89/h16-23,31-36,41-44,65-66,75-84,92,94-111,122-126,164,196-201H,15,24-30,37-40,45-64,67-74,154-156H2,1-14H3,(H2,157,202)(H2,158,203)(H,161,170)(H,162,204)(H,165,218)(H,166,217)(H,167,219)(H,168,221)(H,169,220)(H,171,222)(H,172,238)(H,173,206)(H,174,205)(H,175,207)(H,176,215)(H,177,223)(H,178,226)(H,179,224)(H,180,236)(H,181,216)(H,182,227)(H,183,228)(H,184,225)(H,185,233)(H,186,234)(H,187,239)(H,188,235)(H,189,237)(H,190,240)(H,191,208)(H,192,229)(H,193,232)(H,194,230)(H,195,231)(H,209,210)(H,211,212)(H,213,214)(H4,159,160,163)/t80-,81-,82-,83+,84+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,122-,123-,124-,125-,126-/m0/s1 |
InChI Key |
QOGYXVBERDYIBU-ZKFPJBBCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCCNC(=O)CC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N4)C)CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCCNC(=O)CCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N4)C)CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)

![c-[-Arg-Gly-Asp-Acpca33-]](/img/structure/B10847325.png)

![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)
![c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)
![c[L-Ala-D-pro-L-Phe-D-trp]](/img/structure/B10847360.png)
![c[L-mTyr-D-pro-L-Phe-D-trp]](/img/structure/B10847367.png)

![c[L-Phe-D-pro-L-mTyr-D-trp]](/img/structure/B10847387.png)
![c[Glu24-Lys28][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847391.png)

![rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847396.png)
![c[L-Phe-D-pro-L-Tyr-D-trp]](/img/structure/B10847402.png)
